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molecular formula C8H8ClN B1581159 5-Chloroindoline CAS No. 25658-80-4

5-Chloroindoline

Cat. No. B1581159
M. Wt: 153.61 g/mol
InChI Key: YMCIVAPEOZDEGH-UHFFFAOYSA-N
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Patent
US04377699

Procedure details

In another comparison example in which 5% ruthenium-carbon catalyst without a nitrocompound as the hydrogen acceptor was used, a mixture of 307.2 g (2 moles) of 5-chloro-indoline, 500 ml of xylene and 15 g of 5% ruthenium-carbon catalyst was refluxed with stirring for 7 hours and the mixture was then cooled and vacuum filtered. 800 ml of dilute hydrochloric acid formed from 130 ml of concentrated hydrochloric acid and 670 ml of water was added in 3 equal portions to the filtrate. The organic phase was dried over potassium carbonate and was evaporated to dryness under reduced pressure. The residue was subjected to fractional distillation to obtain a first fraction of 146 g of a product with a boiling point of 92° to 98° C. at 0.03 mbar and a melting point of 57° to 60° C. and a residue of 12 g (4% yield). Gas chromatography of the first fraction indicated that it was a mixture of 35% of indole and 65% of 5-chloro-indole. The acid extract was neutralized to recover 132 g (42.8% yield) of 5-chloro-indoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
42.8%

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1.[Cl:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH:15]=[CH:14]2>>[Cl:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][CH2:15][CH2:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C=CNC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The acid extract

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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